Lipophilicity Control: LogP of 2.16–2.80 Confers a Balanced Oral-Drug-Like Profile Versus the 5'-Bromo Analog (LogP 3.36–3.43)
The target 5'-acetyl compound exhibits a computationally predicted ACD/LogP of 2.16 and a chemsrc-reported LogP of 2.80, positioning it within the optimal LogP range of 1–3 that is associated with favorable oral absorption and low metabolic clearance risk . In contrast, the 5'-bromo analog (tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate, CAS 1398609-80-7) displays a significantly higher LogP of 3.36–3.43, exceeding the commonly cited drug-likeness threshold of LogP ≤3 and increasing the risk of poor aqueous solubility and elevated metabolic liability . The 5'-acetyl compound's LogP is also notably higher than that of the unsubstituted parent scaffold 3'H-spiro[azetidine-3,1'-isobenzofuran] (CAS 1047721-73-2), which has a LogP of approximately 1.02 , and slightly above the 5'-formyl analog (LogP ~2.48) . This places the acetyl derivative in a distinct lipophilicity window among available congeners.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.16; Chemsrc LogP: 2.80 |
| Comparator Or Baseline | 5'-Bromo analog (CAS 1398609-80-7): LogP 3.36–3.43; Parent scaffold (CAS 1047721-73-2): LogP ~1.02; 5'-Formyl analog (CAS 1575811-18-5): LogP ~2.48 |
| Quantified Difference | ΔLogP ≈ -1.2 vs 5'-bromo analog (more hydrophilic); ΔLogP ≈ +1.1 vs parent scaffold (more lipophilic); ΔLogP ≈ +0.3 vs 5'-formyl analog |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; Chemsrc database calculated values |
Why This Matters
The 5'-acetyl compound's LogP falls within the 1–3 range preferred for oral bioavailability, whereas the bromo analog's elevated LogP (>3) flags it for potential solubility-limited absorption and higher non-specific protein binding, making the acetyl derivative a more suitable starting point for lead optimization programs targeting oral agents.
